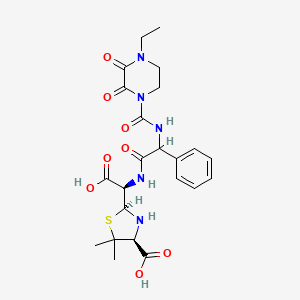
DL-Phenylglycyl 2-epi-Thoazolino Piperacilloic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DL-Phenylglycyl 2-epi-Thoazolino Piperacilloic Acid is a complex chemical compound with the molecular formula C23H29N5O8S and a molecular weight of 535.57 g/mol . This compound is a derivative of Piperacillin, a broad-spectrum β-lactam antibiotic. It is primarily used in scientific research and industrial applications due to its unique chemical properties and potential biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DL-Phenylglycyl 2-epi-Thoazolino Piperacilloic Acid involves multiple steps, starting from the basic building blocks of phenylglycine and thiazolidine. The key steps include:
Formation of Phenylglycine Derivative: Phenylglycine is reacted with various reagents to form a phenylglycyl intermediate.
Thiazolidine Ring Formation: The phenylglycyl intermediate is then subjected to cyclization reactions to form the thiazolidine ring.
Final Coupling: The thiazolidine derivative is coupled with piperacillin to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
化学反应分析
Types of Reactions
DL-Phenylglycyl 2-epi-Thoazolino Piperacilloic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
科学研究应用
DL-Phenylglycyl 2-epi-Thoazolino Piperacilloic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new antibiotics and therapeutic agents.
Industry: Utilized in the production of various chemical products and as a standard in analytical chemistry.
作用机制
The mechanism of action of DL-Phenylglycyl 2-epi-Thoazolino Piperacilloic Acid involves its interaction with specific molecular targets within bacterial cells. By binding to penicillin-binding proteins (PBPs), it inhibits the final stages of bacterial cell wall synthesis, leading to cell lysis and death. This mechanism is similar to that of other β-lactam antibiotics .
相似化合物的比较
Similar Compounds
Piperacillin: A broad-spectrum β-lactam antibiotic used to treat various bacterial infections.
Tazobactam: A β-lactamase inhibitor often combined with piperacillin to enhance its efficacy.
Ampicillin: Another β-lactam antibiotic with a similar mechanism of action.
Uniqueness
DL-Phenylglycyl 2-epi-Thoazolino Piperacilloic Acid is unique due to its specific chemical structure, which imparts distinct properties and potential biological activities. Its combination of phenylglycyl and thiazolidine moieties differentiates it from other β-lactam antibiotics, making it a valuable compound for research and industrial applications .
属性
分子式 |
C23H29N5O8S |
|---|---|
分子量 |
535.6 g/mol |
IUPAC 名称 |
(2S,4S)-2-[(R)-carboxy-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C23H29N5O8S/c1-4-27-10-11-28(19(31)18(27)30)22(36)25-13(12-8-6-5-7-9-12)16(29)24-14(20(32)33)17-26-15(21(34)35)23(2,3)37-17/h5-9,13-15,17,26H,4,10-11H2,1-3H3,(H,24,29)(H,25,36)(H,32,33)(H,34,35)/t13?,14-,15-,17-/m0/s1 |
InChI 键 |
OKSUEATVFIVTFV-KRGHPTQSSA-N |
手性 SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)N[C@@H]([C@H]3N[C@H](C(S3)(C)C)C(=O)O)C(=O)O |
规范 SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


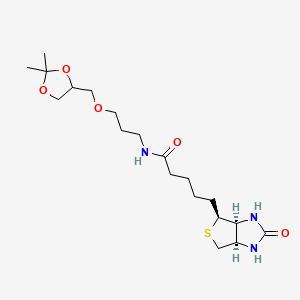
![6-(Methylamino)-2-oxa-spiro[3.3]heptane Hydrochloride](/img/structure/B13861550.png)

![5,12-dimethyl-2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B13861561.png)
![5,7-dihydroxy-2-[3-hydroxy-4-(2-hydroxyethoxy)phenyl]-3-[(2R,3S,4R,5R)-3,4,5-trihydroxy-6-[[(4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13861569.png)
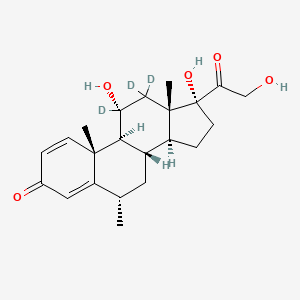
![[4-Chloro-2-(3-thienyl)phenyl]acetic acid](/img/structure/B13861601.png)
![2-[(4-carboxyanilino)methyl]-1-methylbenzimidazole-5-carboxylic acid](/img/structure/B13861605.png)
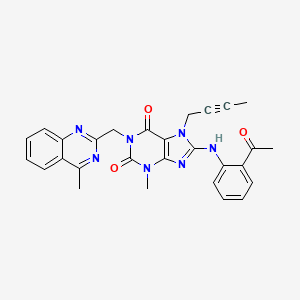
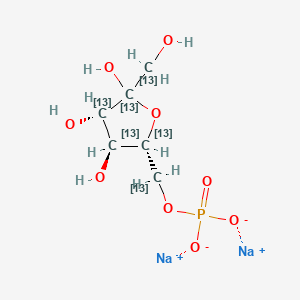
![(2S,3R,4S,5R)-2-[3-hydroxy-5-[(6R)-6-hydroxy-7,7-dimethyl-5,6-dihydrofuro[3,2-g]chromen-2-yl]phenoxy]oxane-3,4,5-triol](/img/structure/B13861613.png)

![tert-butyl N-[4-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]butyl]carbamate](/img/structure/B13861618.png)
![N-[2-(5-hydroxy-4-prop-2-enyl-2,3-dihydro-1H-indol-3-yl)ethyl]butanamide](/img/structure/B13861621.png)
